Fmoc-Glu(OMe)-OH

説明

Contextualizing Glutamic Acid Derivatives in Modern Solid-Phase Peptide Synthesis

The most commonly used derivative in Fmoc-based SPPS is Fmoc-Glu(OtBu)-OH, where the side chain is protected by a tert-butyl (tBu) group. peptide.com This protecting group is labile to strong acids, typically trifluoroacetic acid (TFA), which is also used to cleave the completed peptide from the solid support. peptide.com However, the use of alternative protecting groups on the glutamic acid side chain allows for selective deprotection and modification of specific residues within a peptide sequence. This is where derivatives like Fmoc-Glu(OMe)-OH, with its methyl ester (OMe) side-chain protection, become particularly valuable. rsc.org While the methyl ester is not as readily cleaved under standard SPPS conditions, its presence offers unique opportunities for specific synthetic strategies. rsc.org

Derivatives of amino acids are created by modifying the amino group, carboxyl group, or side chain. bachem.com These protected derivatives are crucial building blocks for peptide synthesis, shielding reactive parts of the amino acid while other modifications are made. bachem.com

Historical Development and Mechanistic Principles of Fmoc-Based Peptide Synthesis

The concept of solid-phase peptide synthesis was pioneered by R. Bruce Merrifield in the early 1960s, a breakthrough that earned him the Nobel Prize in Chemistry. peptide.compeptide.combiotage.com This method involves anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for the stepwise addition of subsequent amino acids with the use of excess reagents to drive reactions to completion. peptide.compeptide.combiotage.com

Initially, the Boc (tert-butyloxycarbonyl) protecting group was predominantly used for the temporary protection of the α-amino group. peptide.com However, in 1970, Louis A. Carpino and Grace Y. Han introduced the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. peptide.comnih.gov This offered a milder alternative to the acid-labile Boc group, as the repetitive acid treatments required for Boc removal could lead to the degradation of sensitive peptide sequences. biotage.comnih.gov By the late 1970s, the Fmoc group was adapted for solid-phase applications, leading to the development of the Fmoc/tBu orthogonal protection strategy. peptide.compeptide.com This strategy became widely adopted due to its milder deprotection conditions and improved safety profile. biotage.comnih.gov

The mechanism of Fmoc group removal is a two-step process initiated by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govpeptide.com

Proton Abstraction: The base removes the acidic proton from the β-carbon of the fluorene ring system. nih.govspringernature.com

β-Elimination: This is followed by a β-elimination reaction that liberates the free amine of the amino acid and generates a highly reactive intermediate called dibenzofulvene (DBF). nih.govpeptide.com

The secondary amine used for deprotection, such as piperidine, also acts as a scavenger, trapping the electrophilic DBF to form a stable adduct and preventing it from undergoing side reactions with the newly deprotected N-terminus of the peptide chain. nih.govpeptide.com The efficiency of this deprotection step is crucial for obtaining a high-quality peptide product. nih.gov

特性

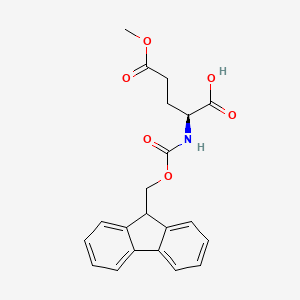

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-27-19(23)11-10-18(20(24)25)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,24,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULINAWEYRMHHQ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901166507 | |

| Record name | 5-Methyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901166507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145038-50-2 | |

| Record name | 5-Methyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145038-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901166507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving Fmoc-glu Ome -oh

Convergent and Divergent Synthetic Routes to Fmoc-Glu(OMe)-OH

The preparation of this compound can be approached through several synthetic pathways. A common strategy begins with L-glutamic acid and involves a series of protection steps. One route involves the initial esterification of glutamic acid with methanol, often under acidic conditions, to produce glutamic acid dimethyl ester. google.com This is followed by the selective saponification of the α-methyl ester. However, achieving this selectivity can be challenging.

A more controlled, divergent approach involves first protecting the α-amino group of glutamic acid with a bulky protecting group, such as the trityl (Trt) group. google.com This large group sterically hinders the α-carboxyl group. google.com The unprotected γ-carboxyl group can then be esterified, followed by the replacement of the N-Trt group with an N-Fmoc group.

Alternatively, a more direct route starts with the selective esterification of the γ-carboxyl group of N-α-Fmoc-glutamic acid (Fmoc-Glu-OH). Another pathway begins with the mono-methyl ester of glutamic acid, H-Glu(OMe)-OH, followed by the N-α-Fmoc protection using a reagent like Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). nih.gov These methods rely on the careful control of reaction conditions to ensure that the desired regioisomer is formed.

Comparative Evaluation of Side-Chain Protecting Groups for Glutamic Acid in Fmoc Chemistry

The choice of a side-chain protecting group for glutamic acid is a critical decision in Fmoc-based peptide synthesis. nih.gov The ideal group must be stable during the repetitive basic conditions used for Fmoc group removal (typically with piperidine) yet be easily removable at the end of the synthesis or at a specific step for on-resin modifications. iris-biotech.de This concept is known as orthogonality. iris-biotech.deresearchgate.net

Various ester-based protecting groups are employed for the γ-carboxyl of glutamic acid, each with distinct characteristics regarding its installation and cleavage (deprotection). The orthogonality of these groups is defined by their stability to the reagents used to remove other protecting groups, particularly the base-labile Fmoc group and potentially other side-chain protections.

Methyl (Me) Ester : The methyl ester is a simple protecting group but presents a significant challenge in standard Fmoc/tBu chemistry. Its removal typically requires saponification under basic conditions, which are incompatible with the base-labile Fmoc group. mdpi.comnih.gov This lack of orthogonality necessitates specialized deprotection strategies.

tert-Butyl (tBu) Ester : The tert-butyl ester is the most widely used protecting group for glutamic acid in Fmoc SPPS. iris-biotech.depeptide.com It is highly stable to the basic conditions of Fmoc deprotection but is readily cleaved with strong acids like trifluoroacetic acid (TFA), typically during the final cleavage of the peptide from the resin. iris-biotech.de This Fmoc/tBu combination represents a truly orthogonal protection scheme. iris-biotech.de

Allyl (All) Ester : The allyl group offers an additional layer of orthogonality. It is stable to both the basic conditions for Fmoc removal and the acidic conditions for tBu removal. nih.gov Deprotection is achieved under neutral conditions using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (PhSiH₃). rsc.orgacs.orgmit.edu This allows for selective deprotection of the glutamic acid side chain on-resin for subsequent modifications like cyclization or branching. rsc.orgpeptide.com

Pentenyl Ester : Similar to the allyl group, the pentenyl ester provides orthogonal protection and can be used for selective deprotection on the solid phase.

Alkyne Groups : Propargyl esters, containing an alkyne functionality, are used not just for protection but also for subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click" chemistry. researchgate.net This allows for the efficient conjugation of various molecules to the glutamic acid side chain. researchgate.net

Table 1: Comparison of Side-Chain Protecting Groups for Glutamic Acid in Fmoc Chemistry

| Protecting Group | Structure | Deprotection Conditions | Orthogonality to Fmoc Group | Key Features |

|---|---|---|---|---|

| Methyl (OMe) | -COOCH₃ | Basic hydrolysis (saponification); Specialized enzymatic or chemical methods. mdpi.comnih.gov | No (with standard base) | Requires non-standard, orthogonal deprotection methods. |

| tert-Butyl (OtBu) | -COOC(CH₃)₃ | Strong acid (e.g., 95% TFA). iris-biotech.de | Yes | Standard for Fmoc SPPS; cleaved during final resin cleavage. peptide.com |

| Allyl (OAll) | -COOCH₂CH=CH₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger. rsc.orgacs.org | Yes | Allows for selective on-resin deprotection for modifications. rsc.org |

| Benzyl (OBzl) | -COOCH₂C₆H₅ | Strong acids (e.g., HF) or catalytic hydrogenolysis. iris-biotech.de | Yes | Not fully orthogonal with tBu groups; part of Boc/Bzl strategy. iris-biotech.de |

| Propargyl | -COOCH₂C≡CH | Pd(0) catalyst or used directly in CuAAC reactions. researchgate.net | Yes | Enables "click" chemistry for bioconjugation. researchgate.net |

Given the incompatibility of standard saponification with the Fmoc group, alternative methods for cleaving the γ-methyl ester of a Fmoc-protected glutamic acid derivative are essential.

One successful approach involves enzymatic hydrolysis. Enzymes such as thermolysin or porcine liver esterase can catalyze the cleavage of the ester bond under mild, near-neutral pH conditions. nih.govchinesechemsoc.org This method prevents side reactions, racemization, and cleavage of base-labile protecting groups like Fmoc. nih.gov

A novel chemical method utilizes calcium(II) iodide as a protective agent for the Fmoc group during hydrolysis. mdpi.comnih.gov In this system, the calcium ions are thought to coordinate with the Fmoc group, shielding it from the nucleophilic attack of hydroxide ions. This allows for the selective saponification of the methyl ester with sodium hydroxide under conditions that leave the Fmoc group intact. mdpi.com This green chemistry approach avoids the use of toxic organotin reagents previously used for this purpose. mdpi.comnih.gov

Steric hindrance plays a crucial role in the synthesis of selectively protected amino acids. During esterification, the steric environment around the carboxyl groups can dictate the reaction's regioselectivity. For glutamic acid, this principle can be exploited to differentiate between the α- and γ-carboxyl groups.

A notable example is the use of a bulky N-trityl (Trt) protecting group. google.com After converting glutamic acid to its dimethyl ester, the introduction of the large trityl group on the α-amine creates significant steric bulk around the α-methyl ester. This hindrance prevents the approach of a nucleophile, such as a hydroxide ion. Consequently, during saponification, the more accessible γ-methyl ester is selectively hydrolyzed, yielding the N-Trt-glutamic acid α-methyl ester. google.com This strategy demonstrates how steric hindrance can be a powerful tool for achieving selective chemical transformations.

Orthogonal Deprotection Strategies for γ-Methyl Ester

Controlled Hydrolysis and Selective Deprotection of Fmoc-Protected Glutamic Acid Esters

The controlled cleavage of ester protecting groups is fundamental to their utility. The choice of deprotection conditions must be carefully considered to ensure the integrity of the peptide backbone and other protecting groups.

The mechanisms of ester cleavage vary significantly with the reaction conditions, which is the basis for achieving orthogonality.

Base-Catalyzed Hydrolysis (Saponification) : The standard cleavage of simple alkyl esters like the methyl ester proceeds via a base-catalyzed acyl-oxygen cleavage mechanism, known as B_AC2. This involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the carboxylate and the alcohol. This mechanism is incompatible with the Fmoc group, which is removed by a base-catalyzed E1cB (Elimination, Unimolecular, conjugate Base) mechanism. scholaris.ca

Acid-Catalyzed Hydrolysis : Acid-labile esters, like the tert-butyl ester, are cleaved via acid catalysis. The mechanism is typically A_AC2 for simple esters in dilute acid, but for the tBu group, cleavage in strong acid (like TFA) proceeds via an A_AL1 mechanism, involving the formation of a stable tert-butyl cation. Studies on the related side reaction of aspartimide formation have shown that the mechanism of acid-catalyzed cyclization can be of the A_AC2 type. nih.gov

Enzymatic Hydrolysis : In enzyme-catalyzed hydrolysis, the peptide ester fits into the active site of the enzyme (e.g., thermolysin). chinesechemsoc.org The enzyme facilitates the hydrolysis of the ester bond with high specificity, often involving a catalytic triad of amino acid residues that activate a water molecule for nucleophilic attack. This process occurs under mild physiological conditions. nih.gov

Palladium-Catalyzed Cleavage : The deprotection of allyl esters involves an entirely different mechanism. The Pd(0) catalyst coordinates to the double bond of the allyl group, forming a π-allyl complex. A nucleophilic scavenger then attacks the complex, releasing the deprotected carboxylic acid and the scavenged allyl group. This unique pathway ensures its orthogonality to both acid- and base-labile groups. rsc.orgacs.org

Development of Green Chemistry Approaches for Selective Ester Hydrolysis

The selective hydrolysis of the γ-methyl ester of this compound to yield Fmoc-Glu-OH is a critical transformation, particularly when the N-terminal Fmoc group and other acid-labile side-chain protecting groups must remain intact. Traditional saponification methods often employ harsh basic conditions that can cleave the Fmoc group. nih.govresearchgate.netnih.gov Consequently, research has focused on developing milder, more environmentally friendly ("green") approaches.

One significant advancement is the use of calcium(II) salts to protect the Fmoc group during ester hydrolysis. nih.govresearchgate.netnih.gov Researchers have systematically explored various calcium salts and reaction conditions to optimize the selective saponification of Fmoc-protected amino acid methyl esters. In a key study, calcium(II) iodide (CaI₂) was identified as a highly effective protective agent. nih.govresearchgate.net The optimized protocol utilizes sodium hydroxide (NaOH) for hydrolysis in an acetone/water solvent system in the presence of a high concentration of CaI₂. This method provides high yields of the desired carboxylic acid with minimal Fmoc deprotection. nih.govresearchgate.net The use of inexpensive and greener chemicals like CaI₂ improves upon older methods that relied on toxic reagents like trimethyltin hydroxide. nih.govnih.gov

The table below summarizes the screening of various inorganic salts for the hydrolysis of a model compound, Fmoc-Gly-OMe, which demonstrates the principles applicable to this compound.

| Inorganic Salt | Equivalents of Salt | Hydrolysis Yield (%) | Fmoc Deprotection (%) |

|---|---|---|---|

| CaF₂ | 20 | ~10 | ~5 |

| CaCl₂ | 30 | ~75 | ~8 |

| CaBr₂ | 30 | ~80 | ~10 |

| CaI₂ | 30 | >95 | <5 |

Data adapted from studies on Fmoc-protected amino esters, illustrating the efficacy of different calcium salts. researchgate.net

Enzymatic hydrolysis represents another powerful green chemistry strategy. Specific enzymes, such as lipases, can catalyze the selective hydrolysis of the side-chain ester under mild, aqueous conditions. google.com A patented method describes the use of a hydrolytic enzyme to selectively cleave a pendant ester group on a polymer or polymerizable compound, which included an example of the enzymatic hydrolysis of the methyl ester of Fmoc-Glu(OMe)-Gly-Phe-NH₂ using Lipase G "Amano" 50. google.com This approach offers high selectivity, avoiding the use of strong acids or bases and organic solvents, thereby minimizing side reactions and environmental impact. google.com

Fmoc-glu Ome -oh in the Construction of Peptides and Proteins

Optimization of Coupling Efficiencies in Solid-Phase Peptide Synthesis with Fmoc-Glu(OMe)-OH

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein engineering, and the efficiency of the coupling reactions is paramount to the successful synthesis of the target sequence. researchgate.netbachem.com The use of this compound, like other protected amino acids, requires careful optimization of coupling conditions to ensure high yields and purity of the final peptide.

Several factors influence the coupling efficiency in SPPS. The choice of coupling reagents is critical. luxembourg-bio.com Commonly used reagents include aminium/uronium salts like HBTU and HATU, or phosphonium salts such as PyBOP. luxembourg-bio.comrsc.org The selection of these reagents, often in combination with an additive like HOBt, can significantly impact the reaction kinetics and minimize side reactions. nih.gov For instance, studies comparing different coupling reagents have shown that aminium salts often lead to higher yields in the synthesis of complex peptide sequences. luxembourg-bio.com

The solvent system also plays a crucial role. sigmaaldrich.com Dipolar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used to facilitate the swelling of the resin support and to solubilize the reactants. sigmaaldrich.comuzh.ch The choice of resin is another important consideration. Resins with good swelling properties, such as those based on polyethylene glycol (PEG), can improve the accessibility of the growing peptide chain and enhance coupling efficiency. sigmaaldrich.com

To further enhance coupling efficiency, especially in challenging sequences, a "double coupling" strategy is sometimes employed. nih.gov This involves a second application of the activated amino acid to the resin-bound peptide to drive the reaction to completion. nih.gov Monitoring the synthesis, for example through small-scale cleavages and analysis, is also a recommended practice for peptides longer than 20 amino acids to identify and address any potential issues early on. sigmaaldrich.com

Applications in Solution-Phase Peptide Synthesis and Fragment Condensation

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of peptides and for fragment condensation strategies. In fragment condensation, smaller, protected peptide fragments are synthesized either on solid support or in solution and then coupled together in solution to form the final, larger peptide or protein. google.com

This compound can be utilized in solution-phase synthesis. The Fmoc group provides temporary N-terminal protection, which can be removed under mild basic conditions, while the methyl ester on the glutamic acid side chain offers stable protection that can be cleaved at a later stage if necessary. This orthogonal protection scheme is advantageous in the strategic assembly of complex peptides. nih.gov

Fragment condensation strategies often involve the coupling of a C-terminally activated peptide fragment with an N-terminally deprotected fragment. google.com The use of Fmoc-protected amino acids, including this compound, in the synthesis of these fragments is common. However, a significant challenge in solution-phase fragment condensation is the poor solubility of fully protected peptide fragments in organic solvents, which can hinder the coupling reaction. nih.govsemanticscholar.org

Addressing Synthetic Challenges in Complex Peptide Architectures

The synthesis of complex peptides, such as those with long sequences or hydrophobic regions, often presents significant challenges, primarily related to peptide aggregation and insolubility. nih.govsemanticscholar.org

Strategies for Overcoming Peptide Aggregation and Insolubility

Peptide aggregation during SPPS is a major obstacle that can lead to incomplete coupling reactions and low yields. sigmaaldrich.com This aggregation is often mediated by intermolecular hydrogen bonding between peptide backbones. researchgate.net Several strategies have been developed to mitigate this issue:

Solvent and Resin Choice: Utilizing solvents that disrupt hydrogen bonds, like DMSO, and employing resins with enhanced swelling properties can improve solvation of the peptide-resin complex. sigmaaldrich.com

Backbone Protection: The introduction of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), on the α-nitrogen of certain amino acid residues can effectively prevent interchain hydrogen bonding. peptide.com

Pseudoprolines: The incorporation of pseudoproline dipeptides, which are derived from serine or threonine, can disrupt the formation of secondary structures that lead to aggregation. peptide.com

Chaotropic Salts: The addition of chaotropic salts to the synthesis media can also help to disrupt aggregation. sigmaaldrich.com

Solubilizing Tags: Attaching temporary solubilizing tags, often composed of hydrophilic amino acids like lysine or arginine, to the peptide sequence can significantly improve its solubility. rsc.orgfrontiersin.org

Design and Implementation of Traceless Solubilizing Tags Derived from Glutamic Acid

A particularly innovative approach to overcoming solubility issues involves the use of traceless solubilizing tags attached to the side chains of amino acids like glutamic acid. nih.govrsc.org This strategy employs a modified glutamic acid building block, such as Fmoc-Glu(AlHx)-OH, which can be incorporated into the peptide sequence using standard SPPS. nih.gov A solubilizing tag, for example a poly-lysine sequence, can then be attached to this linker. nih.govrsc.org

The key feature of this approach is the "traceless" nature of the linker. After the synthesis and purification of the peptide, the linker and the attached solubilizing tag can be cleaved under specific, mild conditions, such as palladium-catalyzed reduction, to regenerate the native glutamic acid residue without leaving any residual atoms. nih.govrsc.org This method has been successfully used in the total synthesis of challenging proteins, demonstrating its robustness and utility in chemical protein synthesis. nih.govrsc.org

Facilitating the Synthesis of Modified Peptides and Peptidomimetics

This compound and related derivatives are also instrumental in the synthesis of peptides containing non-standard amino acids or modifications, leading to peptidomimetics with unique structural and functional properties.

Incorporation into Conformationally Constrained Peptide Structures

Introducing conformational constraints into a peptide's structure can enhance its biological activity, selectivity, and metabolic stability. cnr.it this compound can be a component of synthetic strategies aimed at creating such constrained structures. For example, the glutamic acid side chain can be used as an anchor point for cyclization, forming a lactam bridge with a lysine residue elsewhere in the peptide sequence.

Furthermore, derivatives of Fmoc-glutamic acid have been used to synthesize conformationally constrained peptidomimetic inhibitors. nih.gov By incorporating glutamic acid derivatives into cyclic structures or as part of a rigid scaffold, it is possible to mimic the secondary structures of proteins, such as β-turns or α-helices, which are often involved in biological recognition processes. cnr.it The synthesis of these complex molecules often relies on the versatile chemistry afforded by Fmoc-protected amino acid building blocks. nih.govchapman.edu

Role in the Synthesis of Cyclic Peptides

This compound, a derivative of glutamic acid with a methyl ester protecting the side-chain carboxyl group, serves as a valuable building block in the synthesis of cyclic peptides. The methyl ester protection strategy for the γ-carboxyl group of glutamic acid allows for its selective deprotection, enabling subsequent intramolecular cyclization reactions to form a lactam bridge. This approach is a common strategy for creating side-chain-to-side-chain or head-to-tail cyclic peptides, which often exhibit enhanced conformational stability, receptor selectivity, and resistance to enzymatic degradation compared to their linear counterparts. rsc.orgresearchgate.net

The synthesis of cyclic peptides often involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. In this context, this compound can be incorporated into a growing peptide chain. Following the assembly of the linear precursor, the methyl ester of the glutamic acid residue can be selectively hydrolyzed, typically under basic conditions, to reveal a free carboxylic acid. This newly exposed functional group can then react with a deprotected amino group elsewhere in the peptide sequence to form a cyclic structure.

One notable application involves the synthesis of lactam-bridged cyclic peptides. For instance, a synthetic strategy might employ this compound in conjunction with an amino acid carrying a side-chain protecting group that can be removed orthogonally to the methyl ester. After the linear peptide is assembled, the methyl ester is hydrolyzed, and the other protected side chain is deprotected to liberate a free amine. The intramolecular cyclization is then typically mediated by a coupling agent to form the desired cyclic peptide. scispace.com

Detailed research has demonstrated the utility of this approach in creating various cyclic peptide analogs. For example, in the synthesis of conformationally restricted analogs of deltorphin, a strategy involving Fmoc-Glu(OpNB)-OH (a related derivative) and Fmoc-Lys(pNZ)-OH was used. ub.edu The differential protection allowed for selective deprotection and subsequent side-chain to side-chain cyclization on the solid support. ub.edu While this example uses a p-nitrobenzyl ester, the principle of using a selectively removable ester protecting group on glutamic acid, such as a methyl ester, is a well-established method in the field.

The choice of the glutamic acid protecting group is critical to avoid side reactions. For instance, while tert-butyl esters are also common, they can be prone to removal under the acidic conditions used for cleavage from some resins, which can lead to undesired byproducts. acs.org The methyl ester offers an alternative that can be cleaved under specific basic conditions, providing a degree of orthogonality. However, the potential for pyroglutamate formation, an intramolecular cyclization involving the N-terminal amine and the side-chain carboxyl group, is a known side reaction associated with glutamic acid residues, especially when the N-terminus is deprotected. acs.org Careful planning of the synthetic route and selection of coupling and deprotection conditions are therefore essential to minimize such side reactions.

The following table summarizes the key role of glutamic acid derivatives like this compound in the synthesis of specific cyclic peptides:

| Cyclic Peptide Target/Class | Role of Glutamic Acid Derivative | Cyclization Strategy | Key Findings/Observations |

| Lactam-Bridged Peptides | Provides a side-chain carboxyl group for lactam bridge formation. scispace.com | Side-chain to side-chain or head-to-tail cyclization via amide bond formation. scispace.comnih.gov | The use of a selectively removable ester on Glu is crucial for orthogonal deprotection and cyclization. nih.gov |

| Deltorphin Analogs | Used as a precursor for creating a conformationally restricted cyclic structure. ub.edu | Side-chain to side-chain cyclization with a lysine residue. ub.edu | Differential protection of Glu and Lys side chains allows for specific on-resin cyclization. ub.edu |

| General Cyclic Peptidomimetics | Serves as a key component for introducing conformational constraints. researchgate.net | Intramolecular lactam formation. researchgate.net | Cyclization can enhance biological activity and stability compared to linear peptides. rsc.org |

Reactivity Profiles, Stereochemical Integrity, and Side Reactions of Fmoc-glu Ome -oh

Examination of Fmoc Deprotection Kinetics and Byproduct Formation Associated with the Glutamic Acid Moiety

The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in SPPS. nih.gov This process, typically achieved using a piperidine solution in a polar solvent like dimethylformamide (DMF), follows a two-step mechanism. mdpi.com The kinetics of this deprotection can be influenced by the specific amino acid residue. For instance, the deprotection of arginine can require longer reaction times compared to other amino acids like leucine. mdpi.com

While the γ-methyl ester of Fmoc-Glu(OMe)-OH is generally stable, the glutamic acid moiety itself can be susceptible to side reactions. One significant concern is the formation of pyroglutamate, an intramolecular cyclization product. mdpi.comresearchgate.net This can occur under both acidic and basic conditions, although it is more pronounced in acidic environments. mdpi.comresearchgate.net The use of piperidine for Fmoc deprotection, being a basic condition, can also contribute to this side reaction, albeit at a slower rate. thieme-connect.de

Another potential byproduct is the formation of piperidinylalanine, which occurs through a β-elimination reaction, particularly when a C-terminal cysteine is present. iris-biotech.de While not directly related to the glutamic acid moiety, it is a common side reaction in Fmoc-SPPS that highlights the importance of carefully controlling reaction conditions. iris-biotech.de

Investigation of Intramolecular Cyclization Pathways: Pyroglutamyl Species Formation

The formation of a pyroglutamyl (pGlu) residue at the N-terminus of a peptide is a well-documented side reaction involving glutamic acid or glutamine. mdpi.comresearchgate.net This intramolecular cyclization results in the loss of a water molecule from glutamic acid and the formation of a five-membered lactam ring. mdpi.com This conversion can significantly alter the properties of the final peptide, including the loss of the N-terminal positive charge and potential impacts on biological activity. mdpi.com

Factors Influencing Cyclization and Dehydration Reactions

Several factors can influence the rate and extent of pyroglutamate formation:

pH: The reaction is catalyzed by both acids and bases. mdpi.comresearchgate.net Acidic conditions, such as those used during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA), can promote pyroglutamate formation. mdpi.comnih.gov While less pronounced, basic conditions, including the piperidine treatment for Fmoc deprotection, can also facilitate this cyclization. thieme-connect.de

Temperature: Elevated temperatures can accelerate the rate of pyroglutamate formation. mdpi.comresearchgate.net

Peptide Sequence: The amino acid sequence adjacent to the N-terminal glutamic acid can influence the propensity for cyclization. nih.gov For example, the presence of a glycine residue next to glutamic acid has been shown to increase the likelihood of forming a related cyclic imide, glutarimide. nih.gov

Steric Hindrance: The presence of bulky protecting groups on adjacent amino acids can sterically hinder the cyclization reaction. nih.gov

Activation Method: The method used to activate the carboxylic acid for peptide bond formation can also play a role. The use of certain coupling reagents can inadvertently promote cyclization. thieme-connect.de

Methodologies for Minimizing Undesired Byproducts

Several strategies can be employed to minimize the formation of pyroglutamyl species and other undesired byproducts:

Optimized Coupling Conditions: Accelerating the coupling reaction by using highly efficient coupling reagents or an excess of the incoming amino acid can reduce the time the N-terminal glutamic acid is exposed to conditions that favor cyclization. mdpi.com Pre-activating the incoming amino acid as an active ester can also be beneficial. mdpi.com

Use of Additives: The addition of acidic modifiers like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure) to the piperidine deprotection solution has been shown to reduce aspartimide formation, a related side reaction, and can be beneficial for glutamic acid as well. nih.govsemanticscholar.org

Bulky Protecting Groups: Employing bulky protecting groups on the glutamic acid side chain or on adjacent residues can provide steric hindrance that disfavors intramolecular cyclization. mdpi.comnih.gov

Careful Control of Cleavage Conditions: Minimizing the time and temperature of the final TFA cleavage step can help reduce acid-catalyzed pyroglutamate formation. mdpi.com

Analysis of Stereochemical Stability and Epimerization during Peptide Bond Formation and Deprotection

Maintaining the stereochemical integrity of amino acids during peptide synthesis is paramount, as epimerization can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the peptide. mdpi.comdntb.gov.ua Epimerization, the change in configuration at a single stereocenter, can occur at the α-carbon of an amino acid under basic conditions. mdpi.com

During peptide bond formation, the activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to racemization. mdpi.com The choice of coupling reagent and the presence of additives are crucial in suppressing this pathway. peptide.combachem.com Carbodiimide reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are known to cause some degree of racemization, which can be minimized by the addition of HOBt. peptide.compeptide.com

The basic conditions of Fmoc deprotection using piperidine also present a risk for epimerization, particularly for sensitive amino acid residues. mdpi.com However, for most standard amino acids, including glutamic acid derivatives, the risk of epimerization during deprotection is generally low. mdpi.com Certain amino acids, such as histidine and cysteine, are more susceptible to racemization. semanticscholar.orgpeptide.comsigmaaldrich.com Phenylglycine is another residue known to be prone to racemization due to the increased acidity of its α-proton. researchgate.net

For this compound, the risk of epimerization is generally considered low under standard SPPS conditions. The urethane-based Fmoc protecting group itself helps to suppress racemization during the coupling step. nih.govsemanticscholar.org However, prolonged exposure to strong bases or elevated temperatures should be avoided to ensure the stereochemical purity of the final peptide.

Development of Robust Synthetic Protocols for Suppressing Off-Pathway Reactions

The successful synthesis of peptides containing this compound relies on the implementation of robust protocols that minimize the aforementioned side reactions.

Key considerations for a robust protocol include:

High-Quality Reagents: The purity of Fmoc-amino acids, solvents, and coupling reagents is critical. Impurities such as free amino acids or acetic acid in the Fmoc-amino acid derivatives can lead to deletion or termination sequences. nih.gov

Optimized Coupling: The use of efficient coupling reagents like HATU or HCTU in combination with a non-nucleophilic base such as diisopropylethylamine (DIPEA) can ensure rapid and complete peptide bond formation, thereby minimizing the opportunity for side reactions. mdpi.com The choice of base is important, as some bases can promote epimerization. mdpi.com

Controlled Deprotection: While 20% piperidine in DMF is standard, the duration of the deprotection step should be optimized to ensure complete Fmoc removal without unnecessary exposure to basic conditions. mdpi.com For sequences prone to aspartimide or pyroglutamate formation, the addition of additives like HOBt or OxymaPure to the deprotection solution can be beneficial. nih.govsemanticscholar.org

Careful Sequence Design: When possible, avoiding sequences known to be particularly problematic, such as Asp-Gly which is prone to aspartimide formation, can simplify the synthesis. iris-biotech.de While not always feasible, awareness of such sequences allows for the implementation of preventative measures.

Thorough Washing: Efficient washing steps between coupling and deprotection are essential to remove excess reagents and byproducts that could interfere with subsequent steps. nih.gov

Below is an interactive data table summarizing key side reactions and mitigation strategies for this compound in SPPS.

| Side Reaction | Causal Factors | Mitigation Strategies |

| Pyroglutamate Formation | Acidic or basic conditions, elevated temperature, N-terminal position mdpi.comresearchgate.net | - Accelerate coupling reactions mdpi.com- Use additives like HOBt in deprotection nih.gov- Minimize cleavage time and temperature mdpi.com |

| Epimerization | Basic conditions during coupling and deprotection, oxazolone formation mdpi.com | - Use coupling reagents with additives (e.g., DIC/HOBt) peptide.com- Avoid prolonged exposure to strong bases mdpi.com- Use urethane-based protecting groups like Fmoc nih.gov |

| Glutarimide Formation | Sequence-dependent (e.g., Glu-Gly), basic conditions nih.gov | - Incorporate sterically hindering amino acids adjacent to Glu nih.gov |

By carefully considering these reactivity profiles and implementing robust synthetic protocols, the successful incorporation of this compound into peptides can be achieved with high yield and purity, minimizing the formation of undesirable side products.

Computational and Theoretical Studies on Fmoc-glu Ome -oh and Its Reaction Intermediates

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic nature of molecules like Fmoc-Glu(OMe)-OH, both in isolation and within larger peptide structures. These simulations track the movements of atoms over time, governed by a force field, providing a detailed picture of the molecule's conformational landscape.

While dedicated MD studies specifically on the isolated this compound molecule are not extensively documented in the literature, the principles of such analyses can be understood from studies on similar Fmoc-protected and peptide systems. For instance, MD simulations have been effectively used to study the conformational preferences of catalytically active peptides bearing an N-terminal Fmoc group. researchgate.net These studies reveal how the bulky, aromatic Fmoc group influences the secondary structure of the peptide backbone. researchgate.net Ramachandran plot analysis derived from these simulations helps in identifying the accessible (φ, ψ) dihedral angles of the amino acid residues, confirming their conformational flexibility in solution. researchgate.net

In the context of a peptide containing a Glu(OMe) residue, MD simulations would be crucial for understanding how the methyl-esterified side chain interacts with its local environment. Key areas of investigation would include:

Backbone and Side-Chain Dihedral Angles: Tracking the φ, ψ, and χ angles to identify the most stable and frequently adopted conformations.

Solvent Effects: Simulating the molecule in explicit solvent (e.g., water or organic solvents used in peptide synthesis) to understand how solvent molecules interact with and stabilize different conformers.

Intramolecular Interactions: Identifying key non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize specific folds. The interaction between the Fmoc group and the rest of the molecule is of particular interest.

The conformational landscape of a molecule dictates its properties and reactivity. A comprehensive analysis, often visualized through Ramachandran plots and potential energy surfaces, can predict the most likely shapes the molecule will adopt, which is a critical first step in understanding its biological activity and role in peptide structure.

A hypothetical table illustrating the kind of data generated from a conformational analysis of a dipeptide containing this compound is presented below.

| Dihedral Angle | Predicted Stable Range (degrees) | Dominant Conformation Type |

| φ (Phi) | -150 to -50 | Extended, Helical |

| ψ (Psi) | +120 to +170 | Extended |

| χ1 (Chi1) | -80 to -40, +40 to +80, 180 | g-, g+, trans |

| χ2 (Chi2) | -180 to -150, +150 to +180 | trans |

This table is illustrative and based on general knowledge of peptide conformations; specific values would require dedicated MD simulations.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a highly detailed electronic-level understanding of chemical reactions. These methods are invaluable for elucidating reaction mechanisms, calculating reaction energies, and characterizing the fleeting transition states that govern reaction rates.

For this compound, several key chemical transformations are of interest:

Fmoc Deprotection: The removal of the Fmoc group is a critical step in solid-phase peptide synthesis (SPPS). DFT calculations can model the mechanism of this base-catalyzed elimination reaction. mdpi.com The calculations can determine the proton abstraction from the C9 position of the fluorenyl ring as the rate-determining step and characterize the structure of the dibenzofulvene byproduct. mdpi.com

Peptide Bond Formation: Quantum chemistry can model the coupling reaction where the carboxylic acid of this compound is activated and then reacts with the amino group of another amino acid. These calculations can compare the energy barriers for different coupling reagents and conditions, helping to optimize synthesis protocols.

Side-Chain Reactions: The methyl ester of the glutamic acid side chain can be hydrolyzed. Theoretical calculations can elucidate the mechanism of this hydrolysis under both acidic and basic conditions, including the structure of the tetrahedral intermediate.

A significant advantage of quantum chemical calculations is the ability to precisely determine the geometry and energy of transition states. This information is crucial for understanding reaction kinetics and predicting how changes in the molecular structure will affect the reaction rate.

Research on other Fmoc-protected amino acids has demonstrated the power of DFT in understanding their structure and interactions. For example, DFT has been used to predict the site of protonation on fluorescently labeled Fmoc-amino acids and to understand the hydrogen bonding patterns in their anion complexes. researchgate.nettandfonline.com Furthermore, comprehensive studies combining X-ray crystallography and DFT have detailed the non-covalent interactions that govern the crystal packing of Fmoc-amino acids. nih.gov

Below is a table summarizing the types of energetic data that can be obtained from quantum chemical calculations for a reaction involving this compound.

| Reaction Parameter | Calculated Value (illustrative) | Significance |

| Activation Energy (Ea) for Fmoc Deprotection | 15-20 kcal/mol | Determines the rate of the deprotection step. |

| Reaction Enthalpy (ΔH) for Peptide Coupling | -5 to -10 kcal/mol | Indicates the thermodynamic favorability of peptide bond formation. |

| Transition State Vibrational Frequency | Imaginary (e.g., -250 cm⁻¹) | Confirms the structure as a true transition state on the potential energy surface. |

These values are for illustrative purposes and would need to be determined by specific quantum chemical calculations.

Structure-Activity Relationship (SAR) Investigations through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity. Computational methods have become a cornerstone of modern SAR investigations, enabling the rational design of more potent and selective molecules.

While specific SAR studies on peptides containing this compound are not widely published, the computational methodologies are well-established. If a peptide containing Glu(OMe) were found to have biological activity, computational SAR would proceed in several steps:

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) responsible for the biological activity.

Molecular Docking: Simulating the binding of the peptide to its biological target (e.g., a receptor or enzyme). This can predict the binding pose and estimate the binding affinity.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate variations in the chemical structure with changes in biological activity. For example, a QSAR study could explore how modifying the glutamic acid side chain (e.g., changing the ester group) affects binding affinity. mdpi.com

Computational studies on glutamic acid derivatives have shown the potential of these approaches. For instance, theoretical methods have been used to screen libraries of glutamic acid derivatives to identify candidates with potential anticancer properties. nih.govmdpi.com These studies use computational predictions of properties and molecular docking to prioritize compounds for further experimental testing. nih.govmdpi.com

In the context of a peptide containing Glu(OMe), computational SAR could explore questions such as:

Is the methyl ester crucial for activity, or could it be replaced with other groups (e.g., ethyl, tert-butyl) to improve potency or pharmacokinetic properties?

How does the conformation of the glutamic acid side chain influence binding to the target?

The table below illustrates how computational SAR data for a series of analogs based on a lead peptide containing Glu(OMe) might be presented.

| Analog | Modification | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interaction with Target |

| Lead Peptide | -Glu(OMe)- | -9.5 | H-bond with Serine-123 |

| Analog 1 | -Glu(OEt)- | -9.7 | H-bond with Serine-123, increased hydrophobic contact |

| Analog 2 | -Glu(OH)- | -8.2 | Forms additional H-bond but loses hydrophobic contact |

| Analog 3 | -Asp(OMe)- | -7.5 | Shorter side chain leads to loss of key H-bond |

This is a hypothetical SAR table. The values and interactions would be derived from molecular docking and other computational analyses.

Sustainable and Green Chemistry Aspects of Fmoc-glu Ome -oh Utilization

Implementation of Environmentally Benign Solvents and Reagents in Peptide Synthesis

The traditional reliance on hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) in Fmoc-SPPS is a significant environmental concern, as these solvents are reprotoxic and generate large volumes of waste. csic.esrsc.org The shift towards greener alternatives is a cornerstone of sustainable peptide synthesis, and the compatibility of Fmoc-Glu(OMe)-OH with these solvents is a key consideration.

Green Solvents: Research has identified several greener solvents as viable replacements for DMF and DCM. These solvents are chosen for their lower toxicity, biodegradability, and derivation from renewable resources. csic.esub.edu Key examples include 2-methyltetrahydrofuran (2-MeTHF), ethyl acetate (EtOAc), anisole, and N-butylpyrrolidone (NBP). ub.eduacs.org The solubility of Fmoc-amino acids, including derivatives like this compound, is a critical factor for their successful use in SPPS. While specific solubility data for this compound in every green solvent is not extensively documented, general studies on Fmoc-amino acids indicate good solubility in many of these alternatives. ub.eduresearchgate.net For instance, PolarClean, a green solvent derived from a byproduct of Nylon-66 manufacturing, has been shown to dissolve a wide range of Fmoc-amino acids at concentrations suitable for SPPS. researchgate.net

Environmentally Benign Reagents: The development of greener reagents focuses on reducing the hazardous nature of coupling and deprotection agents. For example, coupling reagents based on benzotriazole, which can have explosive properties, are being replaced with safer alternatives like OxymaPure. acs.org The use of 4-methylpiperidine (4MP) for Fmoc deprotection is also considered a greener alternative to piperidine, leading to improved product purity and less hazardous waste. nih.gov The compatibility of this compound with these greener reagents is crucial for its integration into sustainable synthesis protocols.

Table 1: Comparison of Traditional and Green Solvents in Fmoc-SPPS

| Feature | Traditional Solvents (e.g., DMF, DCM) | Green Solvents (e.g., 2-MeTHF, EtOAc, NBP) |

|---|---|---|

| Environmental Impact | High, reprotoxic, significant waste generation. csic.esrsc.org | Low, biodegradable, often from renewable sources. ub.edu |

| Health and Safety | Hazardous, with long-term health risks. csic.es | Lower toxicity and safer handling profiles. ub.edu |

| Solubility of Fmoc-AAs | Generally high for most Fmoc-amino acids. peptide.com | Varies, but good for many Fmoc-AAs in solvents like PolarClean and NBP. acs.orgresearchgate.net |

| Resin Swelling | Good swelling for common resins like polystyrene. ub.edu | Can be moderate to good depending on the resin and solvent combination. ub.edu |

Development of Aqueous and On-Water Synthetic Methodologies

The use of water as a solvent in peptide synthesis represents a significant advancement in green chemistry. rsc.org "On-water" synthesis, where reactions occur at the interface of water and insoluble reactants, and aqueous-phase synthesis are being explored for Fmoc-SPPS.

Aqueous SPPS: A major challenge in aqueous SPPS is the poor water solubility of standard Fmoc-amino acids. rsc.org To overcome this, researchers have developed water-dispersible nanoparticles of Fmoc-amino acids. This technique involves milling the Fmoc-amino acid in the presence of a dispersion agent, creating nanoparticles that can be used in an aqueous environment. This approach has been successfully used for the synthesis of short peptides and is a promising strategy for incorporating residues like glutamic acid. Another approach involves the use of water-soluble protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, which enhances the water solubility of the amino acid derivative. iris-biotech.de While not a direct application of this compound, these methodologies pave the way for future adaptations.

Microwave-Assisted Aqueous Synthesis: Combining aqueous synthesis with microwave irradiation can accelerate reaction times and improve efficiency. acs.org Microwave-assisted aqueous SPPS has been shown to reduce racemization for sensitive amino acids and is an environmentally friendly method for peptide synthesis. acs.org The application of this technology to peptides containing glutamic acid derivatives is an active area of research.

Table 2: Approaches to Aqueous Peptide Synthesis

| Methodology | Description | Relevance to this compound |

|---|---|---|

| Water-Dispersible Nanoparticles | Fmoc-amino acids are converted into nanoparticles to allow for their use in aqueous media. | This technique could be applied to this compound to enable its use in water-based SPPS. |

| Water-Soluble Protecting Groups | Use of modified protecting groups like Smoc to increase the water solubility of the amino acid. iris-biotech.de | Development of a water-soluble variant of the protecting group for glutamic acid derivatives would be beneficial. |

| On-Water Synthesis | Reactions occur at the organic-water interface, often with micellar catalysis. iris-biotech.de | Could potentially be applied to the coupling of this compound, reducing the need for bulk organic solvents. |

Process Intensification and Waste Minimization Strategies in Fmoc SPPS

Microwave-Assisted SPPS: Microwave irradiation has emerged as a powerful tool for accelerating SPPS. nih.gov By heating the reaction mixture more efficiently and uniformly, microwave-assisted SPPS can significantly shorten the time required for both coupling and deprotection steps, leading to faster synthesis and reduced energy consumption. nih.gov This technology has been successfully applied to the synthesis of complex peptides and is compatible with Fmoc-amino acids like this compound.

Continuous Flow Synthesis: Continuous flow chemistry offers several advantages over traditional batch synthesis, including better heat and mass transfer, improved safety, and the potential for automation. acs.org In continuous flow SPPS, reagents are continuously passed through a reactor containing the resin-bound peptide. This can lead to a significant reduction in solvent and reagent consumption. nih.gov A "wash-free" methodology in continuous flow SPPS has been developed, which can reduce waste by up to 95%. nih.gov

Reagent Recycling: Implementing in-process recycling of solvents and reagents can dramatically reduce waste. For example, protocols have been developed for the recycling of the deprotection solution in Fmoc-SPPS, allowing for a 50% reduction in the usage of the deprotection reagent and a 25-30% reduction in DMF consumption. nih.gov

Table 3: Process Intensification and Waste Minimization Techniques

| Technique | Principle | Impact on Sustainability |

|---|---|---|

| Microwave-Assisted SPPS | Uses microwave energy to accelerate chemical reactions. nih.gov | Reduces synthesis time, energy consumption, and can improve peptide purity. nih.gov |

| Continuous Flow SPPS | Reagents flow continuously over a solid support. acs.org | Minimizes solvent and reagent use, improves efficiency, and allows for automation. nih.gov |

| "Wash-Free" Synthesis | Eliminates washing steps between coupling and deprotection. nih.gov | Drastically reduces solvent waste (up to 95% reduction reported). nih.gov |

| Reagent Recycling | Collection and reuse of solvents and deprotection reagents. nih.gov | Significantly decreases the volume of chemical waste generated. nih.gov |

Emerging Research Directions and Innovative Applications of Fmoc-glu Ome -oh

High-Throughput Synthesis and Automation Platforms

The evolution of drug discovery and materials science has necessitated the rapid synthesis of large numbers of peptides. High-throughput synthesis, often performed on automated platforms, relies on efficient and predictable chemical reactions. Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of this automation, and the quality of the building blocks is paramount. adventchembio.comnih.gov

Fmoc-Glu(OMe)-OH is well-suited for automated SPPS for several reasons. For automated synthesis, Fmoc-protected amino acids must dissolve quickly and completely in solvents like N,N-Dimethylformamide (DMF) to ensure accurate and clog-free liquid handling. bachem.com The methyl ester in this compound provides a minimal-steric-hindrance protecting group for the glutamic acid side chain, which can be advantageous in certain synthetic contexts. While the tert-butyl (OtBu) group is more common due to its stability and removal under strong acid conditions, the methyl ester offers an alternative that can be cleaved under milder, more specific conditions (e.g., saponification), which can be useful in the synthesis of complex or sensitive peptides.

Modern advancements such as High-Efficiency Solid-Phase Peptide Synthesis (HE-SPPS) utilize high temperatures to accelerate coupling reactions, significantly reducing synthesis time. peptidetherapeutics.org The chemical stability and high purity of building blocks like this compound are critical for the success of these accelerated methods. The choice of side-chain protection can influence the properties and subsequent modifications of the final peptide.

| Fmoc-Glu Derivative | Side-Chain Protecting Group | Cleavage Condition | Key Feature |

| This compound | Methyl ester (-OMe) | Saponification (e.g., LiOH, NaOH) | Orthogonal to acid-labile (Boc, tBu) and Pd-catalyzed (Alloc) cleavage. acs.orgrsc.org |

| Fmoc-Glu(OtBu)-OH | tert-Butyl ester (-OtBu) | Strong acid (e.g., TFA) | Most common protection, stable to piperidine, used in standard Fmoc-SPPS. bachem.comgoogle.com |

| Fmoc-Glu(OAll)-OH | Allyl ester (-OAll) | Palladium catalysis (e.g., Pd(PPh₃)₄) | Allows for selective deprotection on-resin for side-chain modification. peptidetherapeutics.org |

| Fmoc-Glu-OH | Unprotected (-OH) | Not applicable | Used when side-chain protection is not required or for specific lactam formation. nih.gov |

Integration into Advanced Functional Materials and Nanobiotechnology

The self-assembly of small molecules, particularly amino acid derivatives, is a powerful bottom-up approach for creating novel functional materials. Fmoc-protected amino acids are known to form structures like nanofibers and hydrogels through a combination of π-π stacking of the fluorenyl groups and hydrogen bonding of the amino acid backbone. These materials are finding applications in tissue engineering, drug delivery, and bionanotechnology. researchgate.net

Research has shown that di-Fmoc-lysine and Fmoc-glutamic acid can self-assemble into materials with distinct rheological properties, indicating the importance of the specific amino acid side chain in directing the final structure. researchgate.net The use of this compound in such systems could allow for the creation of "pro-materials" where the methyl ester can be hydrolyzed post-assembly to reveal a negatively charged carboxylate group. This change in charge could alter the material's properties, such as its mechanical strength or its ability to release an encapsulated therapeutic agent.

Furthermore, some small molecule amino acid derivatives, including Fmoc-Glu-OMe, have demonstrated inherent biological activity, such as antibacterial effects. biosynth.com This opens the possibility of designing peptide-based nanomaterials that have intrinsic therapeutic properties, where this compound could serve as a key structural and functional component for drug delivery applications. biosynth.com Another related glutamic acid derivative, poly-γ-benzyl-L-glutamate (PBLG), is used as a liquid crystal medium for aligning molecules in NMR spectroscopy, highlighting the role of glutamic acid polymers as functional materials. wikipedia.org

| Application Area | Role of this compound / Related Derivatives | Potential Functionality |

| Hydrogel Formation | Serves as a building block for self-assembling peptide nanofibers. researchgate.net | Tunable mechanical properties, controlled release of therapeutics. |

| Drug Delivery | Can be incorporated into peptide carriers or form part of an active molecule. biosynth.com | Enhancing solubility of hydrophobic drugs, targeted delivery. |

| Bionanotechnology | Component in peptide-based biosensors or functional surfaces. | Biocompatible scaffolds, specific molecular recognition. |

| NMR Spectroscopy | Related polymers (PBLG) are used as alignment media. wikipedia.org | Inducing order in dissolved molecules for structural analysis. |

Exploration in Chemoproteomic and Chemical Biology Probes

Chemoproteomics and chemical biology utilize custom-synthesized molecules or "probes" to study biological systems, such as identifying the protein targets of a drug or visualizing cellular processes. These probes often consist of a recognition element, a reactive group for covalent labeling, and a reporter tag (e.g., a fluorophore or biotin). This compound is a valuable precursor for building such sophisticated molecular tools.

A key advantage of this compound is that the methyl-protected side chain can be differentiated from an acid-labile side-chain protecting group like tert-butyl. This strategy is evident in the synthesis of photoaffinity probes. For instance, the synthesis of a fluorescent photoaffinity probe for the formyl peptide receptor 1 began with H-Glu(OMe)-OH. rsc.org The amine was protected with a Boc group, and the alpha-carboxyl was converted to a tert-butyl ester. Subsequently, the methyl ester was hydrolyzed to a free acid without affecting the tert-butyl ester. rsc.org This free side-chain acid was then used as a handle for further chemical modifications to build the photo-reactive portion of the probe. Using this compound in a solid-phase synthesis would allow for the precise incorporation of this modifiable handle into a larger peptide probe sequence.

This approach allows for the site-specific introduction of functionalities like:

Photo-cross-linkers: To covalently trap and identify binding partners.

Fluorophores: For imaging and tracking the probe in living cells.

Biotin tags: For affinity purification and enrichment of target proteins.

The versatility of the glutamic acid scaffold, enabled by orthogonal protecting groups like those in this compound, makes it a powerful component in the design and synthesis of next-generation chemical probes.

| Probe Type | Role of Glutamic Acid Derivative | Example of Functionality |

| Photoaffinity Probe | Provides a scaffold for attaching a photo-reactive group (e.g., diazirine). rsc.org | Covalently labels a target receptor upon UV irradiation. |

| Fluorescent Probe | The side chain can be used as an attachment point for a fluorophore (e.g., TAMRA). rsc.org | Allows for visualization of probe localization in cells via microscopy. |

| Heterobivalent Probes | Forms part of a linker connecting two different receptor-binding moieties. rsc.org | Simultaneously engages multiple targets to enhance affinity or selectivity. |

| Enzyme Activity Probes | Designed to mimic an enzyme's natural substrate to report on its activity. | Covalently modifies the active site of a target enzyme. |

Future Prospects for Glutamic Acid Derivatives in Novel Chemical Transformations

The glutamic acid skeleton is a versatile chiral starting material for the synthesis of new molecules with unique chemical and biological properties. The specific protecting group pattern of this compound, with its three distinct functional groups (Fmoc-amine, alpha-carboxyl, and gamma-methyl ester), provides chemists with multiple handles for selective modification.

Emerging research showcases the potential of glutamic acid derivatives in various chemical transformations:

Synthesis of Novel Inhibitors: Researchers have synthesized N-substituted D-glutamic acid derivatives as potent inhibitors of MurD ligase, an essential enzyme in bacterial peptidoglycan biosynthesis. acs.org This highlights the potential of using the glutamic acid core to design new classes of antibacterial agents.

Development of Antitumor Agents: Novel L-iso-glutamine derivatives, prepared by condensing a glutamic acid anhydride with other amino acids, have been investigated as potential antitumor agents. researchgate.net This demonstrates the use of the glutamic acid side chain for building complex and biologically active molecules.

Creation of Modified Amino Acids: Derivatives of glutamic acid can be converted into other valuable chiral building blocks, such as (4S)-4-hydroxy-L-glutamic acid, through reactions involving enolate oxygenation. cdnsciencepub.com Such transformations expand the toolbox of non-canonical amino acids available for peptide synthesis and drug design.

This compound serves as an ideal starting point for these explorations. The Fmoc group ensures compatibility with standard peptide synthesis, while the methyl ester provides an alternative reaction site compared to the free alpha-carboxyl group, enabling the construction of complex, non-linear, or cyclic structures with potential therapeutic applications.

| Transformation Type | Glutamic Acid Derivative Role | Resulting Compound Class | Reference Example |

| Enzyme Inhibitor Design | Serves as a scaffold mimicking the natural substrate (D-Glu). | N-sulfonyl-d-glutamic acid derivatives. | MurD Ligase Inhibitors acs.org |

| Peptidomimetic Synthesis | Used as a key intermediate (glutamic acid anhydride). | L-iso-glutamine derivatives. | Potential Antitumor Agents researchgate.net |

| Scaffold Derivatization | Undergoes enolate oxygenation. | Hydroxylated amino acids. | α-hydroxy acids cdnsciencepub.com |

| Traceless Linker Strategy | A modified Glu derivative (Fmoc-Glu(AlHx)-OH) is used to improve solubility. | Highly insoluble peptides. | Chemical Protein Synthesis researchgate.net |

Q & A

Q. What are the critical safety precautions when handling Fmoc-Glu(OMe)-OH in laboratory settings?

this compound requires strict adherence to safety protocols due to its potential hazards. Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., P95 masks) is advised for aerosol-prone procedures .

- Ventilation: Work in a fume hood to avoid inhalation of dust or vapors .

- Spill Management: Use absorbent materials (e.g., sand) and avoid water to prevent contamination .

- First Aid: For skin/eye contact, rinse immediately with water for ≥15 minutes. If inhaled, move to fresh air and seek medical attention .

Q. How is this compound utilized in solid-phase peptide synthesis (SPPS)?

The compound serves as a protected glutamic acid derivative in SPPS:

- Role: The Fmoc group shields the α-amino group during coupling, while the γ-methyl ester (OMe) protects the side-chain carboxyl .

- Deprotection: The Fmoc group is removed using 20% piperidine in DMF, enabling sequential amino acid addition .

- Compatibility: Its stability under basic conditions (e.g., during Fmoc cleavage) minimizes side reactions in peptide chain elongation .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in challenging peptide sequences?

Low coupling efficiency often arises from steric hindrance or poor solubility. Mitigation strategies include:

- Activation Reagents: Use HBTU/HOBt or PyBOP with DIPEA to enhance reactivity .

- Solvent Systems: Replace DMF with DMSO or NMP for hydrophobic segments to improve solubility .

- Double Coupling: Repeat the coupling step with fresh reagents to ensure complete reaction .

- Microwave Assistance: Apply microwave irradiation (50°C, 10 min) to accelerate kinetics .

Q. What analytical methods are recommended to identify and quantify side reactions during this compound incorporation?

Common side reactions include aspartimide formation or incomplete deprotection. Analytical approaches:

- HPLC-MS: Monitor peptide purity and detect byproducts (e.g., truncated sequences) .

- TLC: Use ninhydrin staining to verify Fmoc removal efficiency .

- NMR Spectroscopy: Analyze δ 7.3–7.8 ppm (aromatic Fmoc protons) to confirm deprotection .

- MALDI-TOF: Identify mass shifts indicative of modifications (e.g., oxidation) .

Q. How does the solubility profile of this compound impact experimental design in aqueous vs. organic systems?

The compound’s limited water solubility necessitates solvent optimization:

Q. What strategies address contradictions in reported stability data for this compound under acidic conditions?

Discrepancies in stability studies (e.g., TFA resistance) may arise from impurity levels or storage conditions. Best practices:

- Purification: Pre-purify via flash chromatography (silica gel, CHCl₃:MeOH 9:1) to remove acidic contaminants .

- Stability Testing: Conduct accelerated degradation studies (40°C, 75% humidity) to model long-term storage .

- Inert Atmosphere: Store under argon at –20°C to prevent ester hydrolysis .

Q. How can this compound be integrated into the synthesis of cyclic or branched peptide architectures?

Its dual functionality (α-amine and γ-ester) enables diverse applications:

- Cyclization: Use the γ-ester as an orthogonal handle for lactam formation post-SPPS (e.g., via EDCI/HOBt) .

- Branching: Incorporate during SPPS to introduce glutamic acid residues for subsequent conjugation (e.g., PEGylation) .

- Post-Assembly Modifications: Hydrolyze the γ-ester with LiOH to expose a carboxyl group for crosslinking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。